Ethyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate
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Overview
Description
Ethyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate is an organic compound with the molecular formula C16H18O4 It is a derivative of naphthalene, characterized by the presence of an ethyl ester group, a hydroxy group, and a methoxy group
Preparation Methods
The synthesis of Ethyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate typically involves the esterification of 2-hydroxy-2-(6-methoxynaphth-2-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential antibacterial and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules. The pathways involved in its action include enzyme inhibition and disruption of metabolic processes.
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate can be compared with similar compounds such as 2-(6-methoxynaphth-2-yl)propanoic acid and its derivatives. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Similar compounds include:
- 2-(6-Methoxynaphth-2-yl)propanoic acid
- 2-(6-Methoxynaphth-2-yl)propanamide derivatives
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18O4 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C16H18O4/c1-4-20-15(17)16(2,18)13-7-5-12-10-14(19-3)8-6-11(12)9-13/h5-10,18H,4H2,1-3H3 |
InChI Key |
OFMISQJABKVRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
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